3-ペンタノール

概要

説明

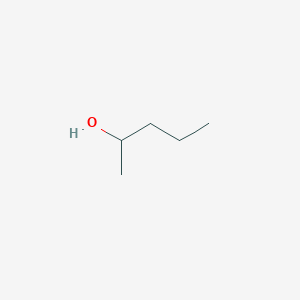

3-Pentanol, also known as pentan-3-ol, is a secondary alcohol with the molecular formula C5H12O. It is one of the eight isomers of amyl alcohol and is characterized by a hydroxyl group (-OH) attached to the third carbon of a five-carbon chain. This compound is a colorless liquid with a mild odor and is soluble in water, ethanol, and diethyl ether .

科学的研究の応用

3-Pentanol has a wide range of applications in scientific research:

作用機序

3-ペンタノールの作用機序は、主に、生物学的膜やタンパク質との相互作用に関与しています。アルコールとして、水や他の分子と水素結合を形成することができ、化合物の溶解性や安定性に影響を与えます。生物学的システムでは、3-ペンタノールは溶媒として作用し、有効成分の輸送と送達を促進します .

6. 類似化合物の比較

3-ペンタノールは、次のような他の類似化合物を比較することができます。

2-ペンタノール: ヒドロキシル基が第2炭素にある、ペンタノールの別の異性体です。物理的性質や反応性が異なります。

1-ペンタノール: ヒドロキシル基が第1炭素にある、1級アルコールです。沸点がより高く、溶解性の特性が異なります。

3-メチル-2-ブタノール: 構造が異なるため、反応性が異なりますが、類似した溶媒特性を持つ、分岐した異性体です

3-ペンタノールの独自性: 3-ペンタノールのヒドロキシル基が第3炭素にある位置は、その異性体と比べて、独自の反応性と物理的性質を与えています。フェロモンとしての役割や、さまざまな産業における用途は、その汎用性を示しています .

生化学分析

Biochemical Properties

3-Pentanol interacts with various biomolecules in biochemical reactions. It is an active organic compound produced by plants and is a component of emitted insect sex pheromones . In plants, it has been shown to elicit plant immunity against microbial pathogens .

Cellular Effects

3-Pentanol has significant effects on various types of cells and cellular processes. For instance, it has been shown to trigger plant immunity against a bacterial speck pathogen, Pseudomonas syringae pv. tomato, via salicylic acid and jasmonic acid-dependent signaling pathways in Arabidopsis .

Molecular Mechanism

The molecular mechanism of 3-Pentanol involves its interaction with biomolecules at the molecular level. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Pentanol change over time. For instance, the kinetics and combustion mechanisms of 1-pentanol, 2-pentanol, and 3-pentanol triggered by hydroxyl radicals were explored .

Metabolic Pathways

3-Pentanol is involved in the branched-chain amino acid pathways. These pathways are extended to produce abiotic longer chain keto acids and alcohols by engineering the chain elongation activity of 2-isopropylmalate synthase .

準備方法

Synthetic Routes and Reaction Conditions: 3-Pentanol can be synthesized through several methods, including:

Grignard Reaction: This involves the reaction of ethylmagnesium bromide with propionaldehyde, followed by hydrolysis

Reduction of Ketones: 3-Pentanone can be reduced using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield 3-pentanol.

Industrial Production Methods: Industrial production of 3-pentanol typically involves the hydration of pentene in the presence of an acid catalyst. This method is efficient and yields a high purity product .

化学反応の分析

反応の種類: 3-ペンタノールは、次のようなさまざまな化学反応を起こします。

一般的な試薬と条件:

酸化: KMnO4、CrO3、PCC(ピリジニウムクロロクロメート)

還元: NaBH4、LiAlH4

置換: HX(例:HCl、HBr)

生成される主な生成物:

酸化: 3-ペンタノン

還元: ペンタン

置換: 3-ペンチルハライド

4. 科学研究における用途

3-ペンタノールは、科学研究において、さまざまな用途があります。

類似化合物との比較

3-Pentanol can be compared with other similar compounds such as:

2-Pentanol: Another isomer of pentanol with the hydroxyl group on the second carbon. It has different physical properties and reactivity.

1-Pentanol: A primary alcohol with the hydroxyl group on the first carbon. It has a higher boiling point and different solubility characteristics.

3-Methyl-2-butanol: A branched isomer with similar solvent properties but different reactivity due to its structure

Uniqueness of 3-Pentanol: 3-Pentanol’s position of the hydroxyl group on the third carbon gives it unique reactivity and physical properties compared to its isomers. Its role as a pheromone and its applications in various industries highlight its versatility .

生物活性

3-Pentanol, a five-carbon alcohol with the chemical formula C5H12O, has garnered attention for its diverse biological activities. This article explores its effects on both plant and animal systems, highlighting its role as an attractant in insect behavior and its potential in enhancing plant immunity against pathogens.

3-Pentanol is a colorless liquid with a characteristic odor, and it is classified under UN Hazard Class 3 due to its flammability. It can be absorbed through inhalation, skin contact, or ingestion, leading to irritation of the eyes, skin, and respiratory tract .

Insect Attraction

One notable biological activity of 3-pentanol is its role as an attractant for certain insect species. A study involving the ambrosia beetle Megaplatypus mutatus demonstrated that 3-pentanol elicited an attractive response from female beetles during behavioral bioassays. The compound was identified in volatile emissions from male beetles, suggesting its potential use in pest management strategies .

Plant Immunity Enhancement

3-Pentanol has also been shown to prime plant immunity against bacterial pathogens. Research indicates that exposure to gaseous 3-pentanol triggers induced resistance in Arabidopsis thaliana, activating salicylic acid (SA) and jasmonic acid (JA) signaling pathways. In controlled experiments, plants exposed to 10 μM and 100 nM concentrations of 3-pentanol exhibited significant upregulation of defense-related genes such as PR1 and PDF1.2, which are associated with pathogen resistance .

Experimental Findings

The following table summarizes key findings from studies on the effects of 3-pentanol on plant immunity:

| Concentration (nM) | Disease Severity Reduction | Gene Expression (fold increase) |

|---|---|---|

| 1 | Not significant | - |

| 10 | 100-fold | PR1: 32-fold |

| 100 | 25-fold | PDF1.2: 16-fold |

| 1000 | Not tested | - |

These results indicate that even low concentrations of 3-pentanol can significantly enhance plant defenses against pathogens like Pseudomonas syringae pv. tomato.

Case Study 1: Insect Behavior

In a controlled laboratory setting, researchers conducted walking behavioral bioassays with female Megaplatypus mutatus in the presence of various volatile compounds. The study found that at specific doses, 3-pentanol effectively attracted female beetles, suggesting its potential application in developing traps or lures for pest control .

Case Study 2: Plant Pathogen Resistance

In another study focusing on Arabidopsis thaliana, plants were exposed to varying concentrations of 3-pentanol before being challenged with Pseudomonas syringae. The results indicated a clear correlation between exposure levels and the plants' ability to resist infection, demonstrating the compound's efficacy as a biopesticide or plant growth enhancer .

特性

IUPAC Name |

pentan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12O/c1-3-5(6)4-2/h5-6H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQIXEPGDORPWBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

||

| Record name | 3-PENTANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0536 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8060400 | |

| Record name | 3-Pentanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8060400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

88.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; [Merck Index] Colorless liquid; [ICSC], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR. | |

| Record name | 3-Pentanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9662 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 3-PENTANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0536 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

116 °C | |

| Record name | 3-PENTANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0536 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

30 °C c.c. | |

| Record name | 3-PENTANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0536 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Solubility in water, g/100ml at 30 °C: 5.5 (moderate) | |

| Record name | 3-PENTANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0536 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

Relative density (water = 1): 0.8 | |

| Record name | 3-PENTANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0536 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

Relative vapor density (air = 1): 3 | |

| Record name | 3-PENTANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0536 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

8.77 [mmHg], Vapor pressure, kPa at 20 °C: 0.8 | |

| Record name | 3-Pentanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9662 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 3-PENTANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0536 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

CAS No. |

584-02-1 | |

| Record name | 3-Pentanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=584-02-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Pentanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000584021 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-PENTANOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8654 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Pentanol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Pentanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8060400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pentan-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.662 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-PENTANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X4ELC182I5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-PENTANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0536 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-8 °C | |

| Record name | 3-PENTANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0536 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 3-Pentanol?

A1: The molecular formula of 3-Pentanol is C5H12O, and its molecular weight is 88.15 g/mol.

Q2: Are there any spectroscopic techniques used to characterize 3-Pentanol?

A2: Yes, several spectroscopic techniques have been employed to study 3-Pentanol. These include:

- Infrared (IR) spectroscopy: Used to study hydrogen bonding and self-association behavior in various solvents. [, , , , ]

- Nuclear Magnetic Resonance (NMR) spectroscopy: Provides information about the structure and dynamics of 3-Pentanol, especially in the context of hydrogen bonding. [, , , ]

- Dielectric Relaxation Spectroscopy (DRS): Used to study the disruption of self-molecular association of 3-pentanol in binary mixtures. []

Q3: How does 3-Pentanol react with Chlorine atoms and hydroxyl radicals in the atmosphere?

A3: 3-Pentanol is primarily oxidized by Cl atoms and OH radicals in the atmosphere. The dominant pathway (58 ± 3% for OH, 26 ± 2% for Cl) involves attack at the 3-position, forming an α-hydroxyalkyl radical. This radical reacts with oxygen to yield 3-pentanone. []

Q4: Can 3-Pentanol be used as a starting material for the synthesis of 3-pentanone?

A4: Yes, 3-pentanone can be synthesized from 2-pentene through a multi-step process. This involves the conversion of 2-pentene to amyl acetate, followed by reactions to obtain 3-pentanol, which is then dehydrogenated to yield high-purity 3-pentanone. [, , ]

Q5: What are the major products of 3-Pentanol oxidation initiated by Cl atoms and OH radicals?

A5: The major products of Cl atom initiated oxidation, both in the presence and absence of NOx, include 3-pentanone, propionaldehyde, acetaldehyde, and formaldehyde. For OH radical initiated oxidation in the presence of NOx, the primary products are 3-pentanone, propionaldehyde, and acetaldehyde. []

Q6: Does the concentration of oxygen impact the product yields in 3-Pentanol oxidation?

A6: Research indicates that the product yields from both Cl and OH radical initiated oxidation of 3-Pentanol are independent of oxygen concentration across a partial pressure range of 10-700 Torr. []

Q7: Can 3-Pentanol induce plant resistance to pathogens?

A7: Yes, research suggests that exposure of Arabidopsis seedlings to gaseous 3-Pentanol can induce systemic resistance against the bacterial pathogen Pseudomonas syringae pv. tomato DC3000. This resistance is mediated through the salicylic acid and jasmonic acid-dependent signaling pathways. []

Q8: How does the structure of 3-Pentanol influence its interaction with alkylbenzoates?

A8: Dielectric relaxation spectroscopy studies show that the position of the hydroxyl group in 3-Pentanol influences its interaction with alkylbenzoates. This is evident in the non-linear behavior of dielectric parameters, suggesting hetero-association of the molecules. []

Q9: Has 3-Pentanol been investigated for use in metal complex synthesis?

A9: Yes, 3-Pentanol and its derivatives have been utilized in the synthesis of metal complexes. For example, it's a key component in synthesizing dinuclear copper(II) complexes with tetraimidazole ligands and tetranuclear and binuclear manganese(III) complexes. [, , ]

Q10: How does 3-Pentanol behave as a solvent in binary mixtures?

A10: Studies investigating the physicochemical properties of 3-Pentanol in binary mixtures with toluene and various isomers of pentanol have revealed:

- Viscosity: 3-Pentanol exhibits non-ideal behavior, with viscosity increasing at an increasing rate with higher concentrations of 3-pentanol in toluene. []

- Thermodynamics of Viscous Flow: Excess viscosities and excess free energies of activation for viscous flow follow the order: 3-pentanol + toluene > 2-pentanol + toluene > 1-pentanol + toluene. []

Q11: Does the structure of 3-Pentanol affect its interaction with resorcin[4]arene capsules?

A11: Diffusion NMR studies show that the structure of 3-Pentanol influences its interaction with resorcin[4]arene hexameric capsules. While some alcohols act as guests and are encapsulated, 3-Pentanol becomes part of the hexameric structure, enabling magnetization exchange with bulk alcohol molecules. [, ]

Q12: Have there been any computational studies on the autoignition of 3-Pentanol?

A12: Yes, theoretical studies have investigated the H-abstraction reactions from 3-Pentanol by H, CH3, HO2, and OH radicals. High-level calculations were used to determine rate constants, which were then incorporated into kinetic models to predict ignition delay times. These models have been validated against experimental data from shock tube experiments. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。